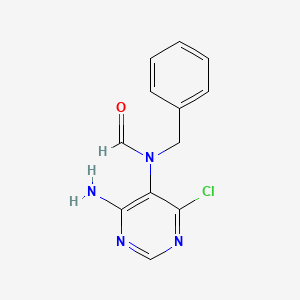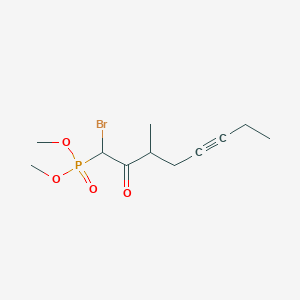
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate is an organophosphorus compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a phosphonate group, a bromine atom, and an alkyne moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with a brominated alkyne. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the formation of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
化学反応の分析
Types of Reactions
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The alkyne moiety can be oxidized to form diketones or reduced to alkenes or alkanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield phosphonate esters with amine functionalities, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the alkyne moiety are key sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The phosphonate group can also interact with metal catalysts, facilitating coupling reactions and other processes .
類似化合物との比較
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used primarily as a flame retardant.
Diethyl (1-diazo-2-oxopropyl)phosphonate: A versatile building block for organic synthesis, particularly in the formation of nitrogen heterocycles.
Uniqueness
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate is unique due to its combination of a bromine atom, an alkyne moiety, and a phosphonate group. This combination provides a high degree of reactivity and versatility, making it valuable in various synthetic applications .
特性
CAS番号 |
90016-41-4 |
|---|---|
分子式 |
C11H18BrO4P |
分子量 |
325.14 g/mol |
IUPAC名 |
1-bromo-1-dimethoxyphosphoryl-3-methyloct-5-yn-2-one |
InChI |
InChI=1S/C11H18BrO4P/c1-5-6-7-8-9(2)10(13)11(12)17(14,15-3)16-4/h9,11H,5,8H2,1-4H3 |
InChIキー |
NPMRVGVMDPGDRF-UHFFFAOYSA-N |
正規SMILES |
CCC#CCC(C)C(=O)C(P(=O)(OC)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)
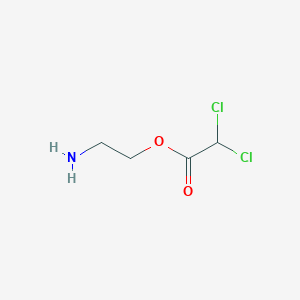
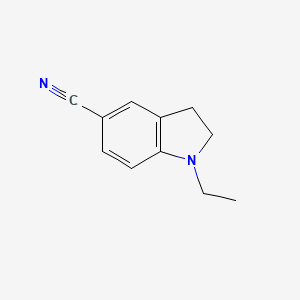
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)


![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)
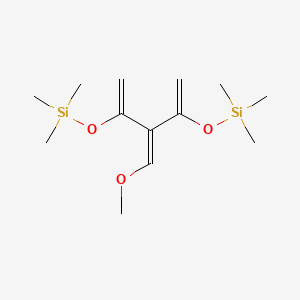
![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)


